N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-phenoxybutanamide
Overview
Description
N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-phenoxybutanamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a nitro group, a trifluoroethoxy group, and a phenoxybutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-phenoxybutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a suitable aromatic precursor to introduce the nitro group, followed by the introduction of the trifluoroethoxy group through nucleophilic substitution. The final step involves the formation of the phenoxybutanamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-phenoxybutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-phenoxybutanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoroethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The phenoxybutanamide moiety can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide
- N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]cyclopropanecarboxamide
Uniqueness
N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-phenoxybutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroethoxy group enhances its stability and lipophilicity, while the nitro group provides a site for bioreduction and potential bioactivity. The phenoxybutanamide moiety adds to its versatility as a synthetic intermediate and potential therapeutic agent.
Properties
IUPAC Name |
N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-phenoxybutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O5/c1-2-16(28-14-6-4-3-5-7-14)17(24)22-12-8-13(23(25)26)10-15(9-12)27-11-18(19,20)21/h3-10,16H,2,11H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWDUDGTQRZQAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC(=C1)OCC(F)(F)F)[N+](=O)[O-])OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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